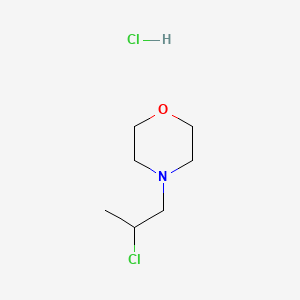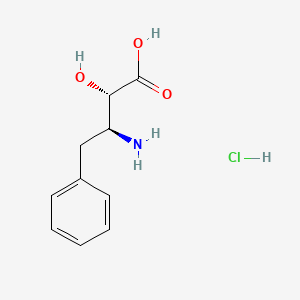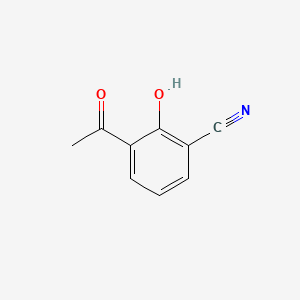
Isobutyraldehyde-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyraldehyde-D7: is a deuterium-labeled analogue of isobutyraldehyde, a compound with the molecular formula C4HD7O and a molecular weight of 79.15 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling and tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyraldehyde-D7 can be synthesized through several methods. One common approach involves the hydroformylation of propene, where deuterium-labeled reagents are used to introduce the deuterium atoms into the molecule . Another method involves the rearrangement of methallyl alcohol in the presence of strong mineral acids, which can also be adapted to incorporate deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterium gas in the hydroformylation process. This method ensures the incorporation of deuterium atoms at specific positions within the molecule, making it suitable for use in isotopic labeling studies .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methacrolein or methacrylic acid.
Reduction: Hydrogenation of this compound yields isobutanol.
Condensation: It can undergo condensation reactions with formaldehyde to form hydroxypivaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Condensation: Formaldehyde in the presence of a base such as sodium hydroxide is commonly used.
Major Products Formed:
Oxidation: Methacrolein, methacrylic acid.
Reduction: Isobutanol.
Condensation: Hydroxypivaldehyde.
Aplicaciones Científicas De Investigación
Isobutyraldehyde-D7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the synthesis of labeled intermediates for the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of isobutyraldehyde-D7 involves its participation in various chemical reactions where the deuterium atoms act as tracers. This allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .
Comparación Con Compuestos Similares
Isobutyraldehyde-D7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Isobutyraldehyde: The non-labeled version of this compound, with the molecular formula C4H8O.
Butyraldehyde: An isomer of isobutyraldehyde with the molecular formula C4H8O.
Propionaldehyde: Another aldehyde with the molecular formula C3H6O.
The deuterium labeling in this compound makes it particularly valuable for isotopic labeling studies, providing insights that are not possible with non-labeled compounds.
Propiedades
Número CAS |
122684-65-5 |
|---|---|
Fórmula molecular |
C4H8O |
Peso molecular |
79.15 |
Nombre IUPAC |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |
Clave InChI |
AMIMRNSIRUDHCM-UAVYNJCWSA-N |
SMILES |
CC(C)C=O |
Sinónimos |
2-Methyl-propanal-D7; 2-Formylpropane-D7; 2-Methyl-1-propanal-D7; 2-Methylpropanal-D7; 2-Methylpropionaldehyde-D7; 2-Propanecarboxaldehyde-D7; Dimethylacetaldehyde-D7; Isobutanal-D7; Isobutyral-D7; Isobutyric Aldehyde-D7; Isobutyryl Aldehyde-D7; Isop |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


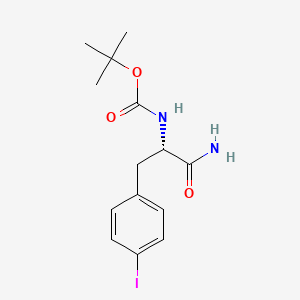
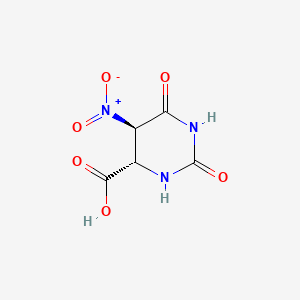
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)
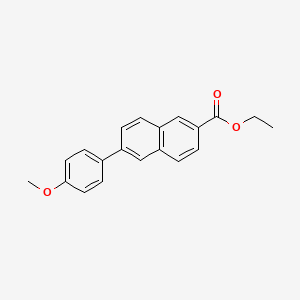
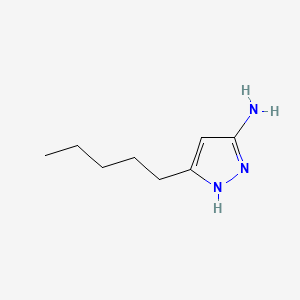

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
